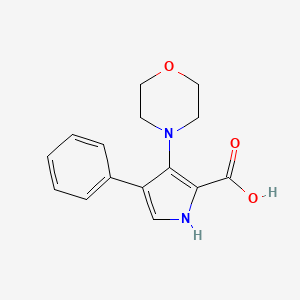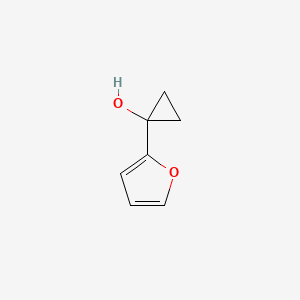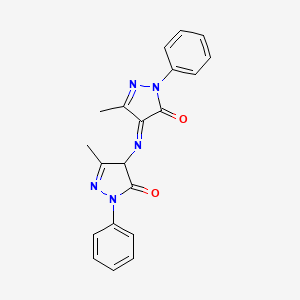
Rubazoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Rubazoic acid can be synthesized through various methods, including the diazotization of 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one. This process involves the use of nitrous acid as a diazotizing agent, followed by coupling with suitable reagents . The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure consistency and quality.
化学反应分析
Rubazoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include nitrous acid for diazotization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Rubazoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of rubazoic acid involves its ability to form strong intramolecular hydrogen bonds, which stabilize its structure and enhance its reactivity. The compound’s enolic 1,5-diketone structure allows it to participate in various chemical reactions, including proton transfer and chelation with metal ions . These interactions are crucial for its applications in different fields.
相似化合物的比较
Rubazoic acid can be compared with other similar compounds, such as:
Pyrazolone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Enolic 1,5-diketones: These compounds also exhibit strong intramolecular hydrogen bonding and are used in similar applications.
This compound stands out due to its unique combination of properties, including its ability to form stable metal chelates and its reactivity in various chemical reactions .
属性
CAS 编号 |
62094-95-5 |
|---|---|
分子式 |
C20H17N5O2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |
InChI 键 |
RDYJVCSNESZYOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)
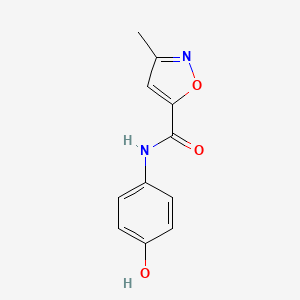

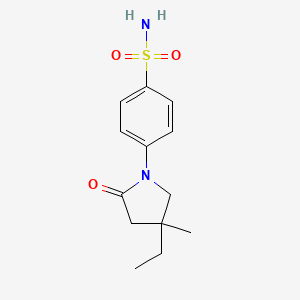
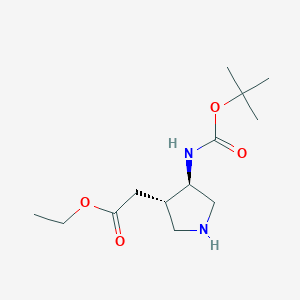
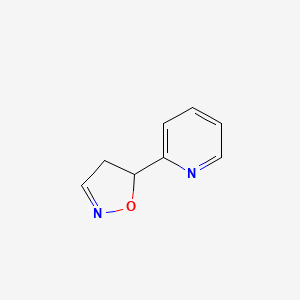
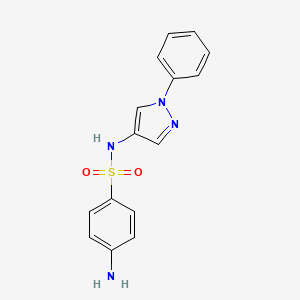
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
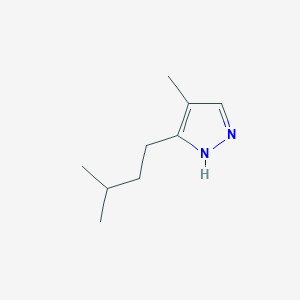
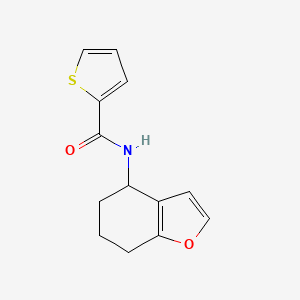
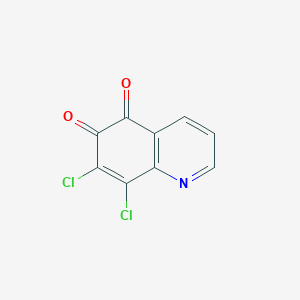
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
